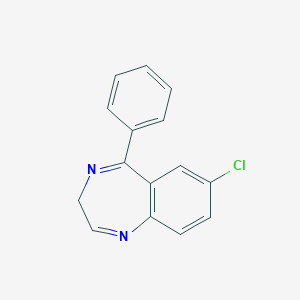

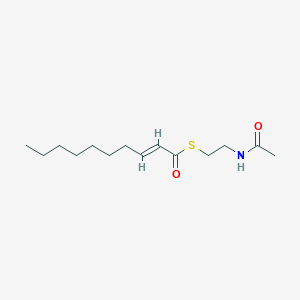

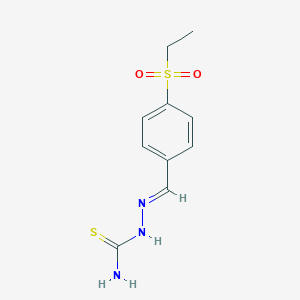

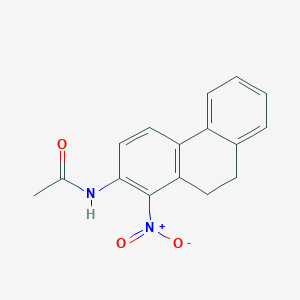

![molecular formula C7H13N B092205 1-Azaspiro[2.5]octane CAS No. 185-69-3](/img/structure/B92205.png)

1-Azaspiro[2.5]octane

概要

説明

1-Azaspiro[2.5]octane is a compound that belongs to the class of azaspirocycles, which are characterized by the presence of a nitrogen atom within a spirocyclic structure. These compounds are of interest due to their potential applications in drug discovery and their presence in various natural products with biological activity .

Synthesis Analysis

The synthesis of azaspirocycles, including 1-azaspiro[2.5]octane derivatives, has been explored through various synthetic routes. For instance, the synthesis of related 1-oxo-2-oxa-5-azaspiro[3.4]octane systems has been achieved using L-proline and a tandem aldol-lactonization reaction, with further oxidation to afford spiro beta-lactone gamma-lactams . Additionally, novel thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes, with some approaches being enantioselective . The synthesis of enantiopure 1-azaspiro[4.5]decanes has also been reported, which could serve as intermediates for natural products containing the azabicyclic ring .

Molecular Structure Analysis

The molecular structure of 1-azaspiro[2.5]octane derivatives has been analyzed using NMR spectroscopy. The relative configuration and preferred conformations of these compounds have been determined by examining homonuclear coupling constants and chemical shifts, which reflect the steric and electronic effects of substituents . The crystal structure of a related compound, 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane, has been determined by x-ray diffraction, revealing the spiro-fusion of the aziridine and cyclohexane rings and the equatorial position of the nitrogen atom .

Chemical Reactions Analysis

1-Azaspiro[2.5]octane derivatives have been involved in various chemical reactions. Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of diverse products such as 1,4-diazaspiro[4.5]decanones and cyclic dipeptide derivatives . The reactivity of these compounds allows for the introduction of amino groups and the formation of geminal diamino acid derivatives, which can undergo further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocycles are influenced by their molecular structure. The NMR analysis provides insights into the conformational preferences and the orientation of exocyclic substituents, which can affect the reactivity of these compounds . The crystal structure analysis also contributes to understanding the solid-state properties and the potential interactions in the crystalline form . The synthesis of 1,5-dioxaspiro[2.5]octanes and their testing in biological screens suggest that these compounds can exhibit biological activity, with some showing moderate anticancer activity .

科学的研究の応用

Drug Discovery Applications :

- Novel thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional and structurally diverse modules for drug discovery, including enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).

- Azaspirocycles like 5-azaspiro[2.5]octanes have been synthesized for their potential in chemistry-driven drug discovery, using multicomponent condensation and functionalization methods (Wipf, Stephenson, & Walczak, 2004).

Molecular Structure Analysis :

- The molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane was determined using x-ray diffraction, providing insights into the arrangement and conformation of spiro-fused rings (Zacharis & Trefonas, 1970).

- Structural and conformational analysis of 1-oxa-2-azaspiro[2.5]octane derivatives was performed using NMR spectroscopy, highlighting the effects of substituents on the aliphatic rings (Montalvo-González & Ariza-Castolo, 2012).

Synthetic Chemistry :

- Synthesis of 1-oxa-6-azaspiro[2.5]octane derivative led to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, demonstrating the synthetic utility of these compounds (Adamovskyi et al., 2014).

- Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, showcasing the compound's potential in chemical synthesis (Andreae, Schmitz, Wulf, & Schulz, 1992).

Safety And Hazards

1-Azaspiro[2.5]octane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

将来の方向性

The future directions for the study of 1-Azaspiro[2.5]octane could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards. The development of new synthetic methods and the exploration of its potential applications in various fields could also be areas of future research .

特性

IUPAC Name |

1-azaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-4-7(5-3-1)6-8-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLWNEBYJOYFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301642 | |

| Record name | 1-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azaspiro[2.5]octane | |

CAS RN |

185-69-3 | |

| Record name | 1-Azaspiro[2.5]octane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

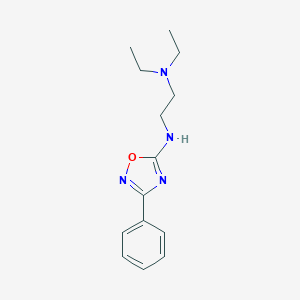

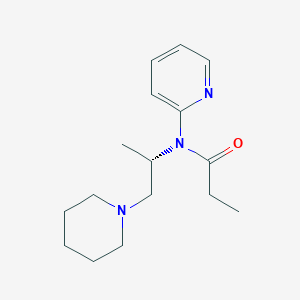

![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)